molecular formula C11H16O B7942653 1-(3-Ethylphenyl)-1-propanol

1-(3-Ethylphenyl)-1-propanol

Cat. No.: B7942653
M. Wt: 164.24 g/mol
InChI Key: CKYXBLYZASDZTE-UHFFFAOYSA-N
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Description

1-(3-Ethylphenyl)-1-propanol (Molecular Formula: C 11 H 16 O, Molecular Weight: 164.24 g/mol) is a secondary aryl propanol of significant interest in advanced organic synthesis and medicinal chemistry research . This compound belongs to a class of chiral alcohols that serve as foundational building blocks for constructing complex molecular architectures, particularly in pharmaceutical research where it has been utilized in the synthesis of analogs of pharmacologically active compounds like the muscle relaxant eperisone . The meta-ethyl substitution on the phenyl ring presents a distinct steric and electronic profile compared to its ortho- and para-isomers, offering a balanced reactivity that is favorable for further synthetic transformations without the high steric hindrance of the ortho-isomer or the direct resonance effects of the para-isomer . From a synthetic standpoint, this compound is readily accessible through the reduction of its ketone precursor, 3'-ethylpropiophenone . Standard laboratory methodologies include catalytic hydrogenation using catalysts like Pd/C or Pt/C, as well as hydride reduction strategies employing reagents such as sodium borohydride (NaBH 4 ) in protic solvents . The resulting chiral alcohol is a versatile intermediate whose reactivity is dictated by the interplay between the hydroxyl functional group and the substituted aryl ring. It is a valuable precursor for the synthesis of 1,3-diaryl-1-propanol structural motifs, which are found in compounds displaying a range of biological activities, including immunosuppression, anticoagulation, and antibacterial properties . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this chemical with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-ethylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-9-6-5-7-10(8-9)11(12)4-2/h5-8,11-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYXBLYZASDZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Ethylphenyl 1 Propanol

Direct Reduction Pathways for Substituted Propiophenones

A primary and efficient route to 1-(3-Ethylphenyl)-1-propanol is the reduction of the carbonyl group of 3'-ethylpropiophenone (B7942669). This transformation can be achieved through catalytic hydrogenation or by the use of hydride reducing agents.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation involves the reaction of the ketone with hydrogen gas in the presence of a metal catalyst. This method is widely used in industrial processes due to its efficiency and the often-clean nature of the reaction byproducts. Common catalysts for such reductions include palladium-on-carbon (Pd/C), platinum-on-carbon (Pt/C), and Raney nickel.

The selection of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction's success, including yield and reaction time. For instance, the hydrogenation of acetophenone, a similar ketone, can be carried out using a copper-silica (CuO-SiO2) catalyst at temperatures around 180°C and a pressure of 2.4 MPa, achieving high conversion and selectivity to the corresponding alcohol. While specific conditions for 3'-ethylpropiophenone are not widely reported, analogies can be drawn from similar reductions. Optimization of these conditions is crucial to maximize the yield of this compound while minimizing side reactions.

Table 1: Illustrative Catalytic Hydrogenation Conditions for Propiophenone Analogs

Catalyst Substrate Temperature (°C) Pressure (MPa) Solvent Yield (%)
CuO-SiO₂ Acetophenone 180 2.4 - >99
Pd/C Propiophenone 25 0.1 Ethanol High

Note: This table presents typical conditions for related compounds and serves as a guide for the hydrogenation of 3'-ethylpropiophenone.

Hydride Reduction Strategies (e.g., Borohydride, Aluminum Hydride Reagents)

Hydride reagents are a versatile and common choice for the laboratory-scale reduction of ketones. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily converts ketones to secondary alcohols. The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature. blogspot.com One of the key advantages of sodium borohydride is its tolerance to many other functional groups, which might be present in more complex molecules. chemicalbook.com

The general procedure involves dissolving the ketone in an appropriate solvent, followed by the portion-wise addition of sodium borohydride. The reaction is usually exothermic and may require cooling to maintain control. After the reaction is complete, a work-up with water or dilute acid is performed to decompose the excess hydride reagent and liberate the alcohol product. A typical laboratory procedure for the reduction of a ketone like benzophenone with sodium borohydride can yield the corresponding alcohol in the range of 60-70% after recrystallization. study.com

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and can also be used for this transformation. However, its high reactivity necessitates the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) and stringent safety precautions.

Table 2: Hydride Reduction of Ketones to Secondary Alcohols

Hydride Reagent Substrate Solvent Temperature Typical Yield (%)
Sodium Borohydride (NaBH₄) Acetophenone 95% Ethanol Room Temp. High
Sodium Borohydride (NaBH₄) Benzophenone Methanol Room Temp. 60-70 (recrystallized) study.com

Optimization of Reaction Conditions and Reagent Stoichiometry

For both catalytic hydrogenation and hydride reduction, optimizing reaction conditions is key to achieving high yields and purity. In catalytic hydrogenation, factors such as catalyst loading, agitation speed, and the presence of additives can significantly impact the reaction rate and selectivity. For instance, pre-hydrogenation of the catalyst can sometimes improve its activity. arkat-usa.org

In hydride reductions, the stoichiometry of the reducing agent is an important consideration. While theoretically one mole of sodium borohydride can reduce four moles of a ketone, in practice, an excess of the hydride reagent is often used to ensure complete conversion. blogspot.com The choice of solvent can also influence the reaction rate and selectivity. For example, using methanol with sodium borohydride can lead to the in-situ formation of alkoxyborohydrides, which can have different reactivity profiles.

Organometallic Coupling Reactions for Carbon-Carbon Bond Formation

An alternative synthetic approach to this compound involves the formation of the carbon skeleton through the reaction of organometallic reagents with carbonyl compounds.

Grignard Reagent Additions to Substituted Propionaldehydes

The Grignard reaction is a powerful tool for forming new carbon-carbon bonds. In this context, this compound could be synthesized by reacting 3-ethylbenzaldehyde with an ethyl Grignard reagent, such as ethylmagnesium bromide (CH₃CH₂MgBr). chemistryconnected.com The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.

The reaction must be carried out under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. Diethyl ether or tetrahydrofuran (THF) are common solvents for these reactions. A virtual laboratory experiment outlines the reaction of benzaldehyde with ethyl magnesium bromide in diethyl ether to form 1-phenyl-1-propanol, a structurally similar compound, highlighting the feasibility of this approach. chemistryconnected.com

Table 3: Synthesis of 1-Aryl-1-propanols via Grignard Reaction

Aldehyde Grignard Reagent Solvent Product
3-Ethylbenzaldehyde Ethylmagnesium Bromide Diethyl Ether / THF This compound

Alkylation of Substituted Acetophenones with Ethyl-Based Reagents

Another organometallic route involves the alkylation of a ketone. While less common for the direct synthesis of secondary alcohols from ketones, it is a plausible, though more complex, pathway. This could theoretically involve the reaction of a deprotonated form of 3-ethylacetophenone (an enolate) with an ethyl electrophile, such as ethyl bromide. However, this approach is more prone to side reactions and is generally less direct than the Grignard addition to an aldehyde or the reduction of a propiophenone. A more feasible, though indirect, two-step process would be the alkylation of the enolate of 3-ethylacetophenone followed by reduction of the resulting ketone.

The synthesis of the precursor ketone, 3'-ethylpropiophenone, can be achieved through a Friedel-Crafts acylation of ethylbenzene with propionyl chloride or propionic anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org This reaction is a standard method for introducing an acyl group to an aromatic ring.

Advanced Asymmetric Synthesis of this compound

The creation of a single enantiomer of this compound requires precise control over the three-dimensional arrangement of atoms around the newly formed stereocenter. This is achieved through various asymmetric synthesis techniques.

Enantioselective Catalytic Transformations (e.g., Asymmetric Hydrogenation, Transfer Hydrogenation)

Asymmetric hydrogenation and transfer hydrogenation represent highly efficient methods for the enantioselective reduction of the precursor ketone, 3'-ethylpropiophenone, to the desired chiral alcohol, this compound. These reactions utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. wikipedia.org

Asymmetric Hydrogenation: This technique involves the direct addition of hydrogen gas (H₂) across the carbonyl double bond of 3'-ethylpropiophenone. The stereochemical outcome is directed by a chiral transition metal complex, typically based on ruthenium (Ru), rhodium (Rh), or iridium (Ir), coordinated to a chiral ligand. For the reduction of aryl ketones, ruthenium complexes with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective. The choice of the ligand's chirality (e.g., (R)-BINAP vs. (S)-BINAP) dictates whether the (R)- or (S)-enantiomer of the alcohol is formed.

Asymmetric Transfer Hydrogenation (ATH): ATH is often more practical for laboratory-scale synthesis as it avoids the need for high-pressure hydrogenation equipment. In this process, hydrogen is transferred to the ketone from a hydrogen donor molecule, such as isopropanol or a formic acid/triethylamine mixture. Chiral ruthenium catalysts, particularly those of the type Ru(II)/TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are widely used and highly effective for the reduction of aromatic ketones. sigmaaldrich.comrsc.org These catalyst systems are known for their high activity and the excellent enantioselectivities they provide under mild reaction conditions. sigmaaldrich.com For example, studies on analogous ketones demonstrate that these catalysts can achieve high yields and enantiomeric excesses (e.e.) often exceeding 95%. sigmaaldrich.comrsc.org

The table below summarizes representative results for the asymmetric hydrogenation of analogous aromatic ketones, which are directly applicable to the synthesis of this compound from 3'-ethylpropiophenone.

Catalyst SystemHydrogen SourceSubstrate TypeYieldEnantiomeric Excess (e.e.)
Ru-(R)-BINAPH₂ (gas)Aryl alkyl ketones>95%>98% (R)
RuCl(S,S)-TsDPENHCOOH/Et₃NAromatic ketonesHigh>99% (S)
Tethered Ru(II)/TsDPENIsopropanolAryloxy propanonesGoodup to 68%

Data is based on findings for structurally similar ketones and is predictive for 3'-ethylpropiophenone. nih.gov

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into the substrate molecule to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com

For the synthesis of this compound, a propionyl group could be attached to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine amide. nih.gov The resulting imide or amide can then undergo a diastereoselective addition of a 3-ethylphenyl organometallic reagent (e.g., 3-ethylphenylmagnesium bromide). The steric environment created by the chiral auxiliary directs the nucleophile to attack one face of the carbonyl group preferentially, establishing the desired stereochemistry at the carbinol center.

The general steps are as follows:

Attachment: A propionyl group is attached to the chiral auxiliary.

Diastereoselective Reaction: The carbonyl group of the propionyl moiety reacts with a 3-ethylphenyl organometallic reagent. The auxiliary directs the approach of the reagent, leading to the formation of one diastereomer in excess.

Removal: The chiral auxiliary is cleaved from the product, typically through hydrolysis or reduction, to release the enantiomerically pure this compound. The auxiliary can often be recovered and reused. wikipedia.orgsigmaaldrich.com

Common chiral auxiliaries like pseudoephedrine and Evans oxazolidinones have demonstrated high levels of stereocontrol in similar alkylation and addition reactions. nih.gov

Chiral AuxiliaryKey Reaction StepTypical Diastereomeric Excess (d.e.)
Evans OxazolidinonesAldol or Alkylation Reactions>95%
Pseudoephedrine AmidesAlkylation Reactions>98%
CamphorsultamVarious C-C bond formations>90%

These values represent the typical efficiencies of these auxiliaries in related synthetic contexts. nih.gov

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a method used to separate a racemic mixture of enantiomers. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. wikipedia.org For a racemic mixture of this compound, one enantiomer can be selectively reacted (e.g., acylated) at a faster rate than the other, leaving the unreacted, slower-reacting enantiomer in high enantiomeric purity. wikipedia.org

Enzymatic kinetic resolution is a particularly powerful and widely used technique. Lipases, such as Candida antarctica lipase B (CALB), often sold immobilized as Novozym 435, are highly efficient at catalyzing the enantioselective acylation of secondary alcohols. nih.gov In a typical procedure, racemic this compound would be mixed with an acyl donor (like vinyl acetate or lauric acid) in an organic solvent in the presence of the lipase. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other (S-enantiomer) unreacted. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the newly formed ester.

Research on the kinetic resolution of the closely related 1-phenyl-1-propanol showed that Novozym 435 exhibited high enantioselectivity. nih.gov Optimal conditions involved using lauric acid as the acyl donor in toluene, achieving an enantiomeric excess of 95% for the (S)-enantiomer in 2.5 hours. nih.gov This method is directly applicable to the resolution of this compound.

EnzymeAcyl DonorSolventResult (for 1-phenyl-1-propanol)
Novozym 435Lauric AcidToluene95% e.e. of (S)-alcohol
Candida antarctica lipase B (CALB)Vinyl AcetateToluene>97% e.e. of acylated amine
Pseudomonas lipaseVariousOrganic SolventsModerate to high selectivity

Data from studies on 1-phenyl-1-propanol and other racemic alcohols, demonstrating the viability of the technique. nih.gov

Diastereoselective Synthetic Routes and Control

Diastereoselective synthesis is a powerful strategy where a new stereocenter is created under the influence of an existing one within the same molecule. This approach allows for predictable control over the relative stereochemistry of the product. While this compound itself has only one stereocenter, diastereoselective methods can be employed in its synthesis by using a substrate that contains a temporary stereocenter or by reacting it with a chiral reagent to form a diastereomeric intermediate.

A common strategy involves the reduction of a ketone precursor that has a chiral center at another position. For instance, if the ethylphenyl group of the precursor ketone contained a chiral center, the reduction of the carbonyl group would lead to the formation of diastereomers. The inherent stereochemistry of the substrate would sterically hinder the approach of the reducing agent to one face of the carbonyl, favoring the formation of one diastereomer over the other.

Alternatively, a diastereoselective reduction of 3'-ethylpropiophenone can be achieved using a chiral reducing agent. Chiral hydride reagents, such as those derived from lithium aluminum hydride (LiAlH₄) modified with chiral ligands, can differentiate between the two prochiral faces of the ketone, leading to an excess of one enantiomer of the alcohol product.

Novel Synthetic Route Development

The development of new synthetic methods continues to provide more efficient and versatile pathways to chiral alcohols. Cross-coupling reactions, in particular, have emerged as a powerful tool for carbon-carbon bond formation.

Cross-Coupling Strategies for Diarylated Alcohols

While this compound is a mono-arylated alcohol, cross-coupling strategies are fundamental to constructing its core structure and are central to the synthesis of more complex diarylated alcohols. The key C-C bond connecting the phenyl ring to the carbinol carbon can be formed via cross-coupling.

For example, a modern approach could involve the palladium-catalyzed Heck cross-coupling reaction. nih.gov A suitably protected prop-1-en-1-ol could be coupled with 1-bromo-3-ethylbenzene. Subsequent deprotection and reduction would yield the target alcohol.

A more direct route could involve the addition of an organometallic reagent to an aldehyde, a classic C-C bond-forming reaction that falls under the broader umbrella of cross-coupling principles.

Grignard Addition: The reaction between 3-ethylbenzaldehyde and an ethylmagnesium halide (or propanal and a 3-ethylphenylmagnesium halide) is a straightforward method to construct the carbon skeleton of this compound. To render this process asymmetric, a chiral ligand or catalyst can be added to the reaction mixture to control the facial selectivity of the addition to the carbonyl group.

Palladium-Catalyzed Couplings: More advanced methods could involve the palladium-catalyzed coupling of a 3-ethylphenylboronic acid with a suitable electrophile containing the propanol (B110389) backbone. These reactions, such as the Suzuki-Miyaura coupling, are highly versatile for forming aryl-carbon bonds.

These strategies highlight the modularity of modern synthetic chemistry, allowing for the convergent assembly of complex molecules like this compound from simpler, readily available fragments.

Green Chemistry Approaches and Sustainable Synthesis

Green chemistry principles advocate for the use of methodologies that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this often involves the asymmetric reduction of the corresponding prochiral ketone, 3-ethylpropiophenone. Sustainable approaches focus on the use of catalysts, renewable resources, and mild reaction conditions.

Biocatalytic Reductions:

One of the most promising green approaches is the use of biocatalysts, such as whole microbial cells or isolated enzymes. nih.govsphinxsai.com These methods offer high enantioselectivity under mild, aqueous conditions, thereby reducing the need for harsh reagents and organic solvents. Various microorganisms, including species of Pichia, Rhodotorula, and Penicillium, as well as plant-based materials like those from Daucus carota (carrot), have been shown to effectively reduce a range of aromatic ketones to their corresponding chiral alcohols. nih.govnih.govnih.gov

For the synthesis of this compound, a similar biocatalytic strategy can be employed using 3-ethylpropiophenone as the substrate. The choice of biocatalyst is crucial for achieving high conversion and enantiomeric excess. For instance, studies on substituted acetophenones have demonstrated that the electronic and steric properties of the substituents can influence the efficiency and stereoselectivity of the reduction. rsc.org

Table 1: Examples of Biocatalysts for the Asymmetric Reduction of Aromatic Ketones

Biocatalyst Substrate Type Product Configuration Reference
Rhodotorula glutinis Substituted Acetophenones (S)-alcohols nih.gov
Penicillium rubens VIT SS1 Acetophenone and derivatives Chiral alcohols nih.gov
Plant cells (Daucus carota) Prochiral ketones Chiral alcohols nih.govsphinxsai.com

Catalytic Hydrogenation and Transfer Hydrogenation:

Catalytic hydrogenation is another cornerstone of green synthesis, utilizing molecular hydrogen as a clean reductant. researchgate.net The reaction is typically carried out in the presence of a heterogeneous or homogeneous metal catalyst. For the reduction of 3-ethylpropiophenone, catalysts based on palladium, platinum, or ruthenium can be employed. tcichemicals.com The choice of catalyst and reaction conditions can influence the chemoselectivity, preventing the reduction of the aromatic ring.

Asymmetric transfer hydrogenation, often using isopropanol as the hydrogen source in the presence of a chiral ruthenium catalyst, provides an efficient route to enantiomerically enriched alcohols. sigmaaldrich.comsigmaaldrich.com This method avoids the need for high-pressure hydrogen gas, enhancing the safety and practicality of the synthesis.

Mechanistic Investigations of Novel Reactions

Understanding the reaction mechanisms is fundamental to the development of new and improved synthetic methods. The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a prime example of a well-understood and highly efficient novel reaction for the enantioselective synthesis of alcohols. wikipedia.orgnrochemistry.com

The Corey-Itsuno Reduction Mechanism:

The Corey-Itsuno reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of prochiral ketones by a borane reagent, such as borane-dimethyl sulfide (BMS) or borane-THF. wikipedia.orgnrochemistry.comyoutube.com The mechanism of this reaction has been extensively studied and is a key example of catalyst-controlled asymmetric synthesis.

The proposed mechanism involves the following key steps:

Catalyst-Borane Complex Formation: The reaction initiates with the coordination of the borane reagent to the nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom of the catalyst. wikipedia.orgnrochemistry.com

Ketone Coordination: The activated catalyst-borane complex then coordinates to the ketone substrate. This coordination occurs preferentially at the sterically more accessible lone pair of electrons on the carbonyl oxygen. The bulky substituent of the ketone is oriented away from the chiral substituent on the catalyst to minimize steric hindrance. wikipedia.orgnrochemistry.com

Enantioselective Hydride Transfer: A face-selective intramolecular hydride transfer from the coordinated borane to the carbonyl carbon of the ketone proceeds through a six-membered ring transition state. wikipedia.orgnrochemistry.comyoutube.com This highly organized transition state is responsible for the high degree of enantioselectivity observed in the reaction.

Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane is released, and the oxazaborolidine catalyst is regenerated to participate in another catalytic cycle. nrochemistry.comyoutube.com An acidic workup is then performed to hydrolyze the alkoxyborane and yield the final chiral alcohol product. youtube.com

This mechanistic understanding has allowed for the rational design of new oxazaborolidine catalysts and the application of the Corey-Itsuno reduction to the synthesis of a wide array of complex chiral molecules. wikipedia.org

Table 2: Key Intermediates and States in the Corey-Itsuno Reduction

Step Description Key Feature
1 Catalyst-Borane Coordination Activation of borane as a hydride donor
2 Ketone Coordination Steric control of substrate binding
3 Hydride Transfer Six-membered ring transition state leading to high enantioselectivity

Reactivity and Derivatization Chemistry of 1 3 Ethylphenyl 1 Propanol

Oxidation Reactions and Products

The oxidation of 1-(3-Ethylphenyl)-1-propanol can lead to different products depending on the reagents and reaction conditions employed. The secondary alcohol functionality can be selectively oxidized to a ketone, or under more forceful conditions, the carbon-carbon bonds can be cleaved to yield carboxylic acid derivatives.

Selective Oxidation to Substituted Propiophenone

The selective oxidation of the secondary alcohol group in this compound yields the corresponding ketone, 1-(3-ethylphenyl)propan-1-one, also known as 3'-ethylpropiophenone (B7942669). This transformation is a common and synthetically useful reaction for secondary benzylic alcohols. A variety of oxidizing agents can be employed to achieve this conversion with high efficiency.

Commonly used reagents for this type of oxidation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as manganese dioxide (MnO2), which is particularly effective for oxidizing benzylic and allylic alcohols youtube.com. More environmentally friendly methods utilizing catalysts and molecular oxygen or hydrogen peroxide are also prevalent. For instance, copper-catalyzed aerobic oxidation has been shown to be effective for the selective oxidation of benzylic alcohols researchgate.net.

The general reaction is as follows:

this compound + [Oxidizing Agent] → 1-(3-Ethylphenyl)propan-1-one + Reduced Byproducts

Oxidizing SystemTypical ConditionsProductExpected Yield
PCC in CH2Cl2Room temperature3'-EthylpropiophenoneHigh
MnO2 in hexane (B92381)Reflux3'-EthylpropiophenoneGood to High
Cu(III) complex in alkaline solutionRoom temperature3'-EthylpropiophenoneGood
TEMPO/NaOClBiphasic, 0 °C3'-EthylpropiophenoneHigh

This table is illustrative and based on the general reactivity of secondary benzylic alcohols.

Formation of Carboxylic Acid Derivatives

Under more vigorous oxidative conditions, the carbon-carbon bond adjacent to the aromatic ring in this compound can be cleaved. This oxidative cleavage can lead to the formation of 3-ethylbenzoic acid. This type of reaction typically requires strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or sodium dichromate (Na2Cr2O7) in the presence of a strong acid, often with heating.

The reaction proceeds through the initial oxidation of the alcohol to the corresponding ketone, which is then further oxidized, leading to the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the propyl chain. Another potential pathway for the formation of carboxylic acids involves the oxidative cleavage of related compounds under specific catalytic conditions nih.gov.

this compound + Strong Oxidizing Agent (e.g., KMnO4) → 3-Ethylbenzoic Acid

Reduction Reactions and Transformations

Reduction reactions of this compound can target either the hydroxyl group or the aromatic ring, depending on the chosen reagents and reaction conditions.

Deoxygenation Pathways

The removal of the hydroxyl group from this compound, a process known as deoxygenation, results in the formation of 3-ethylpropylbenzene. This transformation is characteristic of benzylic alcohols, which are prone to the formation of a stabilized benzylic carbocation intermediate. A common method for the deoxygenation of benzylic alcohols involves a two-step process: conversion of the hydroxyl group into a better leaving group (such as a tosylate or a halide), followed by reduction.

Direct deoxygenation can also be achieved using various catalytic systems. For instance, reduction with hydriodic acid in a biphasic medium has been shown to be effective for benzylic alcohols nih.gov.

Selective Reduction of Aromatic Ring

The selective reduction of the aromatic ring in this compound to yield 1-(3-ethylcyclohexyl)-1-propanol is a more challenging transformation that requires specific catalytic systems. Catalytic hydrogenation of aromatic rings typically necessitates harsh conditions, such as high pressures of hydrogen gas and potent catalysts like rhodium on carbon or platinum oxide libretexts.org. Under these conditions, the benzylic alcohol may also be susceptible to hydrogenolysis (cleavage of the C-O bond).

However, it is possible to achieve selective hydrogenation of the aromatic ring while preserving the alcohol functionality under carefully controlled conditions. The choice of catalyst and reaction parameters is crucial to favor the reduction of the aromatic system over the hydrogenolysis of the benzylic C-O bond.

Nucleophilic and Electrophilic Transformations

The hydroxyl group of this compound can act as a leaving group in nucleophilic substitution reactions, particularly after protonation or conversion to a sulfonate ester. The aromatic ring, activated by the ethyl group, can undergo electrophilic substitution.

Nucleophilic Substitution: The direct substitution of the hydroxyl group is difficult due to it being a poor leaving group. However, under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), facilitating SN1-type reactions via a stable secondary benzylic carbocation libretexts.org. Alternatively, the alcohol can be converted to a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group for SN2 reactions libretexts.org.

Esterification: this compound can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction, known as esterification, is typically catalyzed by a strong acid chemguide.co.uklibretexts.orgyoutube.comchemguide.co.uk. The reaction with an acyl chloride is generally more rapid and does not require an acid catalyst libretexts.org.

Etherification: The formation of ethers from this compound can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Direct etherification with another alcohol can also be accomplished using acid catalysis researchgate.netorganic-chemistry.org.

Esterification and Etherification Reactions

The hydroxyl group of this compound serves as a key site for the formation of esters and ethers, two important classes of organic compounds.

Esterification: This process typically involves the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst, a method known as Fischer esterification. masterorganicchemistry.comcommonorganicchemistry.com The reaction is reversible and driven towards the product, an ester, by removing the water formed during the reaction. masterorganicchemistry.comchemguide.co.uk The reaction involves protonation of the carboxylic acid, followed by a nucleophilic attack from the alcohol. vedantu.com Primary and secondary alcohols are well-suited for this reaction. commonorganicchemistry.com

Etherification: Ethers can be synthesized from this compound through methods such as the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves deprotonating the alcohol with a strong base (like sodium hydride) to form a more nucleophilic alkoxide ion. This alkoxide then displaces a halide from a primary alkyl halide in an SN2 reaction to form the ether. masterorganicchemistry.comwikipedia.org Due to the secondary nature of the alcohol, care must be taken to use primary alkyl halides to avoid competing elimination reactions. wikipedia.org

Table 1: Common Esterification and Etherification Reactions

Reaction Type Reagents Catalyst/Base Product Class
Fischer Esterification Carboxylic Acid (R-COOH) Conc. H₂SO₄ or TsOH Ester
Acylation Acyl Halide (R-COCl) Pyridine (B92270) Ester
Williamson Ether Synthesis Alkyl Halide (R'-X) Strong Base (e.g., NaH) Ether

Conversion to Halogenated Derivatives

The hydroxyl group of this compound is a poor leaving group, but it can be converted into a good leaving group to facilitate substitution reactions, leading to the formation of halogenated derivatives. For secondary alcohols, reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to create the corresponding alkyl chlorides and bromides. chemistrysteps.comlibretexts.orgpearson.com

These reactions are particularly advantageous as they proceed under milder conditions than using concentrated hydrohalic acids (HX) and are less prone to causing carbocation rearrangements. libretexts.org The reaction with either SOCl₂ or PBr₃ typically occurs via an SN2 mechanism. chemistrysteps.comchadsprep.combyjus.com This is significant for chiral alcohols, as an SN2 reaction results in a predictable inversion of stereochemistry at the carbon center. chadsprep.comcommonorganicchemistry.com The use of pyridine as a solvent with SOCl₂ also ensures the SN2 pathway is favored. masterorganicchemistry.com

Table 2: Reagents for Halogenation of Secondary Alcohols

Target Halide Reagent Mechanism Key Feature
Alkyl Chloride Thionyl Chloride (SOCl₂) SN2 (with pyridine) Gaseous byproducts (SO₂, HCl) simplify purification.
Alkyl Bromide Phosphorus Tribromide (PBr₃) SN2 High yields, avoids carbocation rearrangements. byjus.com
Alkyl Halide (General) Hydrogen Halide (HX) SN1 Prone to rearrangements; reactivity is 3° > 2°. libretexts.org

Elimination Reactions to Form Alkenes

This compound can undergo dehydration (the elimination of a water molecule) to form an alkene. This reaction is typically catalyzed by strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) and requires heat. mdma.chlibretexts.org The reaction involving a secondary alcohol proceeds through an E1 mechanism. libretexts.orgchegg.com

The mechanism involves the protonation of the hydroxyl group by the acid, converting it into a good leaving group (water). The departure of the water molecule results in the formation of a secondary benzylic carbocation. This carbocation is resonance-stabilized by the adjacent phenyl ring, making this dehydration process more rapid than that of a non-benzylic secondary alcohol like 2-propanol. askfilo.com A proton is then removed from an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form the double bond, yielding 1-(3-ethylphenyl)-1-propene. chegg.com

Table 3: Conditions for Dehydration of Secondary Benzylic Alcohols

Catalyst Conditions Product
Sulfuric Acid (H₂SO₄) Heat Alkene
Phosphoric Acid (H₃PO₄) Heat Alkene
p-Toluenesulfonic Acid (TsOH) Heat, often with a Dean-Stark trap to remove water Alkene
Alumina (Al₂O₃) High Temperature Alkene

Role as a Synthetic Intermediate in Multistep Organic Synthesis

The ability to undergo the transformations described above makes this compound a valuable building block for constructing more complex molecules.

Precursor for Complex Heterocyclic Compounds

This compound can serve as a starting point for the synthesis of various heterocyclic compounds. A common strategy involves the initial oxidation of the secondary alcohol to its corresponding ketone, 1-(3-ethylphenyl)-1-propanone. This ketone can then undergo a base-catalyzed Claisen-Schmidt condensation with an aromatic aldehyde to form a chalcone, which is an α,β-unsaturated ketone. nih.govjetir.orgatlantis-press.comjocpr.com

Chalcones are versatile intermediates for synthesizing a wide array of heterocyclic systems. nih.govuobaghdad.edu.iqtsijournals.comjournalcra.com The α,β-unsaturated carbonyl moiety allows for cyclo-condensation reactions with various binucleophilic reagents to form five-, six-, or seven-membered rings. journalcra.com For instance, reaction with hydrazine (B178648) can yield pyrazolines, while reaction with urea (B33335) or thiourea (B124793) can produce pyrimidine (B1678525) derivatives. tsijournals.comacs.org

Table 4: Synthesis of Heterocycles from a Chalcone Intermediate

Chalcone Intermediate + Reagent Heterocyclic Product Class
Hydrazine Hydrate Pyrazoline
Phenylhydrazine N-Phenylpyrazoline
Hydroxylamine Isoxazole
Urea Dihydropyrimidinone
Thiourea Dihydropyrimidinethione
Guanidine Aminopyrimidine

Building Block for Polyaromatic Systems

The derivatization of this compound can provide pathways to more complex polyaromatic systems. As established, the alcohol can be readily converted to the alkene, 1-(3-ethylphenyl)-1-propene. This alkene can then be used in various carbon-carbon bond-forming reactions to attach additional aromatic rings.

For example, the alkene can participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to couple with an aryl halide. This would extend the aromatic system by linking the propenyl group to another aryl moiety. Such hydroarylation reactions provide a route to both linear and branched polyaromatic structures. organic-chemistry.org These methods are powerful tools for the regioselective synthesis of substituted arenes. organic-chemistry.org

Synthesis of Chiral Ligands and Catalysts

Optically active secondary benzylic alcohols are highly valuable intermediates in the field of asymmetric synthesis. researchgate.netnih.govorganic-chemistry.org If this compound is obtained in an enantiomerically pure form (either the (R)- or (S)-enantiomer), it can be used as a chiral building block for the synthesis of specialized ligands and catalysts.

The synthesis of such chiral alcohols can be achieved through asymmetric reduction of the corresponding ketone or other stereoselective methods. liverpool.ac.uk The chiral alcohol can then be chemically modified to introduce other functional groups (e.g., amines, phosphines) that can coordinate to metal centers. The resulting chiral ligand-metal complex can then be used as a catalyst to control the stereochemical outcome of a wide range of chemical reactions, a cornerstone of modern pharmaceutical and fine chemical synthesis. illinois.edu

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of reaction products such as 1-(3-Ethylphenyl)-1-propanol. It provides data with high accuracy and resolution, allowing for the determination of elemental composition and detailed structural analysis through fragmentation patterns.

Precise Mass Determination and Elemental Composition

HRMS provides a highly precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy in the parts-per-million (ppm) range. This precision allows for the confident determination of the elemental formula of a compound, a crucial step in identifying an unknown product. For this compound, the molecular formula is C₁₁H₁₆O.

The theoretical monoisotopic mass of this compound can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

ElementCountIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)1112.000000132.000000
Hydrogen (¹H)161.00782516.125200
Oxygen (¹⁶O)115.99491515.994915
Total 164.120115

An experimental HRMS measurement of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ that matches this theoretical value within a narrow mass tolerance (e.g., < 5 ppm) confirms the elemental composition of C₁₁H₁₆O, distinguishing it from other potential isobaric compounds.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion is energetically unstable and often breaks apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to elucidate the compound's structure. For this compound, the fragmentation is dictated by the presence of the alcohol functional group, the aromatic ring, and the alkyl chains.

Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration. savemyexams.com The presence of the phenyl group stabilizes adjacent carbocations, making benzylic cleavage a particularly favorable pathway.

Key expected fragments for this compound in an electron ionization (EI) mass spectrum are detailed below:

m/z Value (Expected)Ion StructureDescription of Loss
164[C₁₁H₁₆O]⁺Molecular Ion (Parent Ion)
146[C₁₁H₁₄]⁺Loss of a water molecule (H₂O) from the molecular ion. savemyexams.com
135[C₉H₁₁O]⁺Alpha-cleavage: Loss of an ethyl radical (•C₂H₅) from the carbinol carbon.
119[C₉H₁₁]⁺Benzylic cleavage with loss of the •CH(OH)CH₃ fragment, forming a stable ethyl-tropylium ion.
105[C₈H₉]⁺Cleavage of the bond between the phenyl ring and the propanol (B110389) side chain, with charge retention on the ethylphenyl fragment.

The most abundant fragment ion, known as the base peak, is often the most stable carbocation that can be formed. chemguide.co.uk For this structure, the fragment at m/z 135 resulting from the loss of the ethyl group is expected to be significant due to the formation of a resonance-stabilized benzylic oxonium ion.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique can provide unequivocal information on bond lengths, bond angles, and the absolute stereochemistry of chiral molecules. For this to be possible, a suitable single crystal of the compound must first be obtained. nih.gov

Determination of Absolute Configuration for Chiral Forms

The this compound molecule contains a stereocenter at the carbinol carbon (the carbon atom bonded to the -OH group), which is attached to four different groups: a hydrogen atom, a hydroxyl group, an ethyl group, and a 3-ethylphenyl group. Consequently, the compound exists as a pair of enantiomers: (R)-1-(3-ethylphenyl)-1-propanol and (S)-1-(3-ethylphenyl)-1-propanol.

X-ray crystallography is the primary method for unambiguously determining the absolute configuration of a chiral molecule. nih.gov When an enantiomerically pure sample is crystallized in a non-centrosymmetric space group, analysis of the diffraction data can distinguish between the two possible enantiomeric forms. This is achieved through the analysis of anomalous dispersion effects. A key metric used in this determination is the Flack parameter, which should refine to a value close to 0 for the correct absolute structure and close to 1 for the inverted, incorrect structure. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for explaining the physical properties of the solid state, such as melting point and solubility. For this compound, several key interactions would be expected to direct the crystal packing.

Interaction TypeDescription
Hydrogen Bonding The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor. This would lead to the formation of hydrogen-bonded chains or networks (O-H···O), which are common structural motifs in the crystal structures of alcohols. researchgate.net
π-π Stacking The aromatic phenyl rings can interact through π-π stacking, where the electron clouds of adjacent rings align. These interactions can be in a parallel-displaced or T-shaped (edge-to-face) arrangement.
C-H···π Interactions Hydrogen atoms from the ethyl groups or the aromatic ring can interact with the electron-rich face of a phenyl ring on an adjacent molecule.
Van der Waals Forces These non-specific attractive forces, particularly from the ethyl groups and the hydrocarbon portions of the molecule, contribute to the overall cohesive energy of the crystal.

The interplay of these forces dictates the final, most thermodynamically stable, three-dimensional crystal lattice.

Dielectric Spectroscopy for Molecular Association Studies

Dielectric spectroscopy is a powerful technique for investigating the molecular dynamics and associative behavior of polar molecules in the liquid state. It measures the dielectric properties of a sample as a function of frequency, providing insight into molecular rotational and translational motions.

For monoalcohols like this compound, dielectric spectroscopy is particularly useful for studying the effects of hydrogen bonding. mdpi.com Many simple alcohols exhibit a distinct, slow dielectric relaxation known as the Debye process, which is attributed to the cooperative reorientation of supramolecular structures like hydrogen-bonded chains. ruc.dkresearchgate.net

In the case of phenylpropanols, the bulky phenyl ring introduces significant steric hindrance. This hindrance can disrupt the formation of the extended, chain-like hydrogen-bonded structures observed in simpler linear alcohols. ruc.dk Studies on similar phenylpropanols have shown that they tend to exhibit a single, relatively narrow dielectric relaxation process, which is interpreted as a merging of the Debye process (from H-bonded structures) and the structural α-relaxation (from individual molecular reorientation). ruc.dk The dielectric strength, a measure of the orientational polarization, is also typically lower for phenylpropanols compared to 1-propanol, further indicating that the phenyl ring sterically hinders the formation of structures with large net dipole moments. ruc.dk

Therefore, a dielectric spectroscopy study of this compound would be expected to reveal the characteristic timescale of the dynamics of its hydrogen-bonded aggregates and quantify the impact of the substituted phenyl group on these molecular associations.

Probing Hydrogen Bonding Networks and Supramolecular Structures

The hydroxyl (-OH) group in this compound enables the formation of intermolecular hydrogen bonds (H-bonds), which are fundamental to its liquid structure and properties. These H-bonds lead to the formation of transient supramolecular assemblies, such as chains and rings. quora.com The specific equilibrium between these structures is influenced by factors like steric hindrance from the substituted phenyl ring.

High electric field dielectric spectroscopy is a powerful technique to probe these structures. The application of a strong electric field can perturb the equilibrium between different H-bonded species. quora.com For example, in studies of 1-phenyl-1-propanol, a high electric field was shown to increase the amplitude of the Debye peak. This effect, known as the "chemical effect," indicates a field-induced shift in the equilibrium from less polar structures (like rings) towards more polar, chain-like structures. quora.com This provides direct evidence for the coexistence of different supramolecular assemblies in the liquid state.

Fourier-transform infrared (FTIR) spectroscopy is another essential tool for investigating hydrogen bonding. The stretching vibration of the O-H bond is highly sensitive to its involvement in hydrogen bonding. A free, non-bonded O-H group exhibits a sharp absorption band at a higher frequency, whereas H-bonded O-H groups show a broad and intense absorption band shifted to a lower frequency. By analyzing the shape and position of the O-H stretching band, it is possible to characterize the nature and extent of hydrogen bonding within the liquid. For example, deconvolution of the broad O-H band can reveal the relative populations of different H-bonded species, such as dimers, trimers, and larger multimers.

The Kirkwood correlation factor (gK), derived from dielectric measurements, provides quantitative insight into the local ordering of molecular dipoles. A gK value greater than 1 suggests a preference for parallel dipole alignment, characteristic of chain-like H-bonded structures. Conversely, a gK value less than 1 indicates antiparallel alignment, typical of ring-like structures. For 1-phenyl-1-propanol, the Kirkwood factor is near unity, which can be interpreted as either a lack of strong dipole correlation or, more likely, a balance between chain-like (gK > 1) and ring-like (gK < 1) supramolecular structures. quora.com

Table 2: Spectroscopic Techniques for Characterizing Hydrogen Bonding in Aromatic Alcohols

Technique Information Probed Key Findings in Analogous Alcohols
High-Field Dielectric Spectroscopy Equilibrium between polar (chains) and nonpolar (rings) H-bonded structures. Field-induced shift towards chain-like structures, confirming coexistence. quora.com
FTIR Spectroscopy O-H stretching vibrations to distinguish between free and H-bonded hydroxyl groups. Broad, red-shifted O-H band indicates strong intermolecular H-bonding.

| Dielectric Spectroscopy (Kirkwood Factor) | Average local dipole-dipole orientation. | gK ≈ 1 suggests a dynamic equilibrium between chain and ring supramolecular structures. quora.com |

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical investigation papers published that focus solely on the chemical compound “this compound”. The provided outline requires detailed research findings, data tables, and in-depth analysis across several computational chemistry domains (DFT, Ab Initio, NBO, MEP, etc.) specifically for this molecule.

Without dedicated research on this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and content inclusions. Creating such an article would require fabricating data and research findings, which is contrary to the principles of scientific accuracy.

Research is available for structurally similar compounds, such as 1-phenyl-1-propanol. For instance, a study on 1-phenyl-1-propanol has explored its conformational analysis, NBO, and HOMO-LUMO characteristics using DFT and HF methods. However, the ethyl group at the meta position on the phenyl ring in this compound would significantly influence its electronic and structural properties, making it scientifically inaccurate to extrapolate data from the unsubstituted parent compound.

Therefore, the requested article cannot be generated at this time due to the lack of specific source material for "this compound".

Computational and Theoretical Investigations of 1 3 Ethylphenyl 1 Propanol

Mechanistic Modeling of Reaction Pathways

Transition State Characterization and Reaction Barrier Calculation

Solvent Effects in Reaction Mechanisms

The influence of solvents on chemical reactivity and molecular associations is a well-established area of study. Solvents can significantly affect reaction rates and mechanisms by stabilizing or destabilizing reactants, products, and transition states. wikipedia.org The choice of solvent can dictate the thermodynamic and kinetic control over a chemical reaction. wikipedia.org

For reactions involving alcohols, the solvent's ability to form hydrogen bonds and its polarity are critical factors. Polar protic solvents, for instance, can stabilize charged intermediates like carbocations through solvation, which can favor certain reaction mechanisms. libretexts.org Conversely, polar aprotic solvents might be preferred for other reaction types. libretexts.org While these general principles are understood, specific computational studies detailing the quantitative effects of different solvents on the reaction mechanisms of 1-(3-Ethylphenyl)-1-propanol are not found in the existing literature. Such a study would typically involve quantum mechanical calculations that include a solvent model (either implicit or explicit) to determine how the reaction energetics and pathways are altered in various solvent environments.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for understanding the behavior of molecules and materials at an atomistic level. mdpi.com These simulations can provide detailed insights into dynamic processes and intermolecular interactions. frontiersin.orgnih.gov

Dynamics of Intermolecular Interactions in Condensed Phases

In the condensed phase (liquid or solid), molecules of this compound would interact through a combination of forces, including hydrogen bonding (via the hydroxyl group), van der Waals interactions, and π-π stacking (between the phenyl rings). MD simulations could model these interactions to understand the structure and dynamics of the liquid state. Such simulations would track the positions and velocities of atoms over time, providing information on properties like radial distribution functions, diffusion coefficients, and orientational correlations. Despite the utility of this technique, specific MD simulation studies focused on the intermolecular interactions of this compound in condensed phases have not been reported in the scientific literature.

Self-assembly and Supramolecular Organization

The presence of both a hydrogen-bonding hydroxyl group and an aromatic ring gives this compound the potential to engage in self-assembly and form ordered supramolecular structures under certain conditions. Hydrogen bonds could lead to the formation of chains or cyclic aggregates, while aromatic interactions could influence the packing of these aggregates. Molecular dynamics simulations are well-suited to explore these phenomena. frontiersin.org However, the scientific literature lacks specific studies that have used MD simulations to investigate the self-assembly and supramolecular organization of this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational quantum chemistry methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. For a molecule like this compound, methods such as DFT could be employed to calculate these parameters. The accuracy of the predictions can then be assessed by comparing them with experimental data. While experimental spectra for related compounds exist, a dedicated computational study predicting the full range of spectroscopic parameters for this compound and validating them against new or existing experimental data is not currently available in the literature.

Theoretical Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations, primarily using Density Functional Theory (DFT), have become an invaluable aid in predicting and interpreting NMR spectra. acs.orgnih.govtrygvehelgaker.nosmu.edu The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the nuclear magnetic shielding tensors, from which chemical shifts are derived. modgraph.co.ukwisc.edunih.gov These calculations can predict both ¹H and ¹³C NMR chemical shifts with a useful degree of accuracy, although the choice of functional and basis set can influence the results. modgraph.co.ukmodgraph.co.uk

For a molecule like this compound, theoretical calculations would involve first finding the molecule's lowest energy conformation. Then, NMR shielding tensors would be computed for each unique nucleus. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS).

Predicted ¹H and ¹³C NMR Chemical Shifts:

Due to the absence of specific published computational studies for this compound, the following tables present illustrative theoretical chemical shifts. These values are estimated based on computational models of similar chemical environments, such as substituted benzenes and aliphatic alcohols. nih.govresearchgate.netnih.govsemanticscholar.org The predictions for the aromatic ring take into account the electronic effects of both the ethyl and the 1-hydroxypropyl substituents.

Interactive Table: Illustrative Predicted ¹H NMR Chemical Shifts

Atom LabelPredicted Chemical Shift (ppm)Multiplicity
H (Aromatic)7.10 - 7.30Multiplet
H (Methine, CH-OH)~4.60Triplet
H (Ethyl, CH₂)~2.65Quartet
H (Propyl, CH₂)~1.75Multiplet
H (Ethyl, CH₃)~1.22Triplet
H (Propyl, CH₃)~0.90Triplet
H (Hydroxyl, OH)Variable (1.5 - 3.0)Singlet (broad)

Interactive Table: Illustrative Predicted ¹³C NMR Chemical Shifts

Atom LabelPredicted Chemical Shift (ppm)
C (Aromatic, C-CH(OH))~145
C (Aromatic, C-CH₂CH₃)~144
C (Aromatic, CH)125 - 129
C (Methine, CH-OH)~76
C (Propyl, CH₂)~32
C (Ethyl, CH₂)~29
C (Ethyl, CH₃)~16
C (Propyl, CH₃)~10

Spin-Spin Coupling Constants:

Beyond chemical shifts, computational methods can also predict spin-spin coupling constants (J-couplings), which provide information about the connectivity and dihedral angles between coupled nuclei. acs.orgnih.govsmu.edu The calculation of these constants is more computationally demanding than that of chemical shifts. trygvehelgaker.no The prediction involves calculating the Fermi contact, spin-dipole, and paramagnetic spin-orbit contributions to the total coupling.

The following table provides illustrative predicted coupling constants for the aliphatic chain of this compound, based on typical values for similar acyclic systems.

Interactive Table: Illustrative Predicted ¹H-¹H Coupling Constants (J)

Coupled ProtonsPredicted J-Coupling (Hz)
J (CH-CH ₂)~6.8
J (CH ₂-CH₃) (Propyl)~7.4
J (CH ₂-CH₃) (Ethyl)~7.6

Computational Prediction of IR/Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational chemistry can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. acs.orgacs.orgresearchgate.net These calculations are typically performed using DFT methods, which determine the molecule's Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates). Diagonalizing this matrix yields the vibrational frequencies.

IR intensities are calculated from the changes in the molecular dipole moment during a vibration, while Raman activities are determined by changes in the molecular polarizability. acs.orgresearchgate.net Therefore, a simulated spectrum can provide a detailed "fingerprint" of the molecule, aiding in the assignment of experimental spectral bands. nih.gov

For this compound, computational methods would predict a series of vibrational modes corresponding to the stretching and bending of its various functional groups.

Predicted IR/Raman Vibrational Frequencies:

The following table presents illustrative predicted vibrational frequencies for key functional groups in this compound. These are based on well-established frequency ranges for alcohols and aromatic hydrocarbons. irdg.orgorgchemboulder.com

Interactive Table: Illustrative Predicted Vibrational Frequencies and Assignments

Predicted Frequency (cm⁻¹)Vibrational Mode AssignmentExpected IR IntensityExpected Raman Intensity
~3400O-H stretch (H-bonded)Strong, BroadWeak
3020 - 3080Aromatic C-H stretchMediumStrong
2850 - 2960Aliphatic C-H stretchStrongStrong
~1605, ~1480Aromatic C=C ring stretchMedium-StrongMedium-Strong
~1460CH₂/CH₃ bendingMediumMedium
1050 - 1150C-O stretchStrongWeak
~880, ~790, ~710Aromatic C-H out-of-plane bendStrongWeak

These computational approaches provide a powerful complement to experimental studies, offering a deeper understanding of the spectroscopic properties of this compound at a molecular level.

Analytical Methodologies for Purity and Isomer Separation

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. libretexts.org The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is largely dictated by the volatility and thermal stability of the compound and the matrix in which it is found.

Gas chromatography is a powerful technique for the analysis of volatile substances, such as aromatic alcohols. libretexts.orgpeakscientific.com In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. libretexts.org The separation is based on the differential interaction of the compounds with the stationary phase. Due to its volatility, 1-(3-Ethylphenyl)-1-propanol is well-suited for GC analysis, which can effectively separate it from other volatile components in a reaction mixture or a final product.

The selection of the column (stationary phase) is critical for achieving good resolution. For aromatic compounds, a variety of capillary columns are available. The separated components are detected as they exit the column, with the Flame Ionization Detector (FID) being a common choice for organic compounds due to its high sensitivity. researchgate.net

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound

Parameter Condition
Column Fused Silica (B1680970) Capillary Column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Oven Program Initial 100 °C, ramp at 10 °C/min to 250 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

For samples that are non-volatile or thermally unstable, High-Performance Liquid Chromatography (HPLC) is the preferred method. nih.govwur.nl HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. researchgate.net For aromatic alcohols like this compound, reversed-phase HPLC is a commonly employed technique. sielc.comsielc.com In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com

The separation is based on the hydrophobic interactions between the analyte and the stationary phase. sielc.com Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus a longer retention time. The purity of a this compound sample can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for Purity Analysis of this compound

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of water and acetonitrile (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detector UV-Vis Diode Array Detector (DAD) at 210 nm
Column Temperature Ambient or controlled (e.g., 30 °C)

When it is necessary to isolate a pure substance from a mixture in larger quantities, preparative chromatography is employed. rssl.com This technique operates on the same principles as analytical chromatography but on a larger scale. springernature.com The goal of preparative chromatography is not just analysis, but the collection of the separated components. rssl.com

Preparative HPLC is a powerful tool for the purification of compounds like this compound. researchgate.netnih.gov By using larger columns and higher flow rates, significant amounts of the compound can be processed. The aim is to maximize the sample concentration and injection volume while still achieving the necessary resolution to separate the target compound from impurities. rssl.com The fractions containing the pure compound are collected as they elute from the column, and the solvent is subsequently removed, typically by evaporation, to yield the isolated substance.

Chiral Chromatography for Enantiomeric Purity Determination

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. gcms.cz Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral environment. Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers. phenomenex.com

For volatile chiral compounds, enantioselective gas chromatography is an effective analytical method. nih.govnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. gcms.cz Cyclodextrin derivatives are a common type of CSP used for this purpose. researchgate.net These cyclic oligosaccharides have a chiral cavity that can include one enantiomer more favorably than the other, resulting in different retention times.

Racemic aromatic alcohols can often be resolved without derivatization on specific chiral stationary phases. nih.govnih.gov The enantiomeric excess (e.e.) of a sample of this compound can be determined by comparing the peak areas of the two enantiomers in the resulting chromatogram.

Table 3: Typical Chiral Gas Chromatography (GC) Parameters for Enantiomeric Separation of Aromatic Alcohols

Parameter Condition
Column Chiral capillary column (e.g., based on a derivatized β-cyclodextrin)
Carrier Gas Helium
Injector Temperature 240 °C
Oven Program Isothermal (e.g., 120 °C) or a slow temperature ramp
Detector Flame Ionization Detector (FID)

Chiral HPLC is a versatile and widely applicable technique for the separation of enantiomers for both analytical and preparative purposes. phenomenex.comsemanticscholar.org The core of this method is the chiral stationary phase (CSP). semanticscholar.org For the separation of chiral aromatic alcohols, CSPs based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives, are particularly effective. jiangnan.edu.cn

These CSPs are often coated or immobilized on a silica support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide polymer. sigmaaldrich.com By selecting the appropriate CSP and mobile phase (often a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol), a baseline separation of the enantiomers of this compound can be achieved. researchgate.net This allows for the accurate determination of the enantiomeric purity of a sample.

Table 4: Illustrative Chiral High-Performance Liquid Chromatography (HPLC) Conditions for Enantiomeric Resolution of this compound

Parameter Condition
Column Chiral stationary phase based on a polysaccharide derivative (e.g., cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Detector UV-Vis Diode Array Detector (DAD) at 210 nm
Column Temperature Ambient

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

The analysis of complex mixtures containing this compound and its isomers necessitates the use of powerful analytical methodologies known as hyphenated techniques. These methods couple a separation technique, such as gas chromatography (GC) or liquid chromatography (LC), with a detection technique, most commonly mass spectrometry (MS). This combination allows for both the separation of individual components in a mixture and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. The components of the mixture are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound.

For the analysis of this compound and its positional isomers (e.g., 1-(2-Ethylphenyl)-1-propanol and 1-(4-Ethylphenyl)-1-propanol), the choice of GC column is critical. A mid-polarity column, such as one with a phenyl-substituted stationary phase, is often effective in resolving aromatic positional isomers. The separation is influenced by subtle differences in the polarity and volatility of the isomers.

Illustrative GC-MS Operating Conditions:

ParameterValue
GC System Agilent 7890B
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min
MS System Agilent 5977A MSD
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range 40-400 amu

Expected Mass Spectrum Fragmentation of this compound:

The electron ionization mass spectrum of this compound is expected to show a characteristic fragmentation pattern. While a molecular ion peak ([M]⁺) at m/z 164 may be observed, it is often of low intensity for alcohols. The major fragmentation pathway typically involves the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage).

Table of Plausible Mass Spectral Data for this compound:

m/zProposed FragmentRelative Intensity (%)
164[C₁₁H₁₆O]⁺ (Molecular Ion)5
135[M - C₂H₅]⁺100 (Base Peak)
117[M - C₂H₅ - H₂O]⁺45
107[C₈H₁₁]⁺60
91[C₇H₇]⁺ (Tropylium ion)30
77[C₆H₅]⁺ (Phenyl ion)20

Note: This data is illustrative and based on the fragmentation patterns of similar aromatic alcohols.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile compounds or those that are thermally labile, liquid chromatography-mass spectrometry is the preferred hyphenated technique. In LC-MS, the separation occurs in the liquid phase, with the components of a mixture partitioning between a liquid mobile phase and a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer.

The separation of positional isomers of ethylphenyl-propanol by LC can be challenging due to their similar polarities. The use of a stationary phase that offers alternative selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, can enhance the resolution of these isomers. These columns provide π-π interactions in addition to hydrophobic interactions, which can differentiate between the subtle electronic differences of the isomers.

Illustrative LC-MS Operating Conditions:

ParameterValue
LC System Waters ACQUITY UPLC
Column Phenyl-Hexyl (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-80% B over 10 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
MS System Waters Xevo TQ-S
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Mass Range 50-500 Da

Expected LC-MS Data for Isomer Separation:

In a complex mixture, LC-MS can effectively separate this compound from its isomers and other related compounds. The retention time will vary based on the specific isomer and the chromatographic conditions.

Table of Plausible LC-MS Retention Times for Ethylphenyl-Propanol Isomers:

CompoundExpected Retention Time (min)
1-(2-Ethylphenyl)-1-propanol6.8
This compound7.2
1-(4-Ethylphenyl)-1-propanol7.5

Note: These retention times are hypothetical and for illustrative purposes to demonstrate the separation capability.

The mass spectrometer in an LC-MS system, typically using a softer ionization technique like ESI, will often show a prominent protonated molecule [M+H]⁺ at m/z 165 for this compound. Fragmentation can be induced (MS/MS) to provide further structural information.

Future Research Directions and Unexplored Avenues

Development of Stereoselective C-H Functionalization Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized starting materials. For 1-(3-Ethylphenyl)-1-propanol, the development of stereoselective C-H functionalization reactions could open new pathways to novel derivatives with potentially valuable properties.

Future research could focus on transition-metal-catalyzed reactions that target specific C-H bonds within the molecule. For instance, palladium-catalyzed meta-C-H arylation of the phenyl ring could be explored, using a directing group strategy to achieve high regioselectivity. nih.gov Such a method would allow for the synthesis of a diverse range of derivatives with substituents at the meta position, a transformation that is often challenging to achieve through classical electrophilic aromatic substitution.

Furthermore, the stereoselective functionalization of the benzylic C-H bond is a significant challenge in organic synthesis. nih.gov Research into rhodium or copper-catalyzed C-H amination or etherification could yield novel chiral amines and ethers. chemrxiv.org The development of chiral catalysts would be crucial to control the stereochemistry of these transformations, leading to the synthesis of enantiomerically pure compounds.

Table 1: Hypothetical Stereoselective C-H Functionalization Reactions of this compound

Reaction TypeCatalyst SystemPotential ProductSignificance
meta-C-H ArylationPd(OAc)₂ with a specific ligand1-(3-Ethyl-5-arylphenyl)-1-propanolAccess to novel biaryl structures
Benzylic C-H AminationChiral Rh(II) catalyst(1R)-1-(3-Ethylphenyl)-1-aminopropaneSynthesis of chiral amines
Benzylic C-H EtherificationChiral Cu(I) catalyst(1R)-1-(3-Ethylphenyl)-1-alkoxypropaneSynthesis of chiral ethers

Integration of this compound into Flow Chemistry Processes

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. amt.ukwikipedia.org Integrating the synthesis and derivatization of this compound into flow chemistry processes represents a significant and largely unexplored research avenue.

A key area of investigation would be the development of a continuous flow process for the enantioselective synthesis of this compound itself. This could involve the use of immobilized chiral catalysts or biocatalysts in packed-bed reactors. rsc.org Such a system would allow for the continuous production of a single enantiomer of the alcohol, which is often a critical requirement for pharmaceutical applications. nih.gov

Furthermore, subsequent transformations of this compound could be performed in a "telescoped" flow synthesis, where the output of one reactor is directly fed into the next without intermediate purification steps. acs.org This approach could be used to synthesize a library of derivatives in a highly efficient and automated manner. For example, a flow system could be designed to first synthesize the alcohol and then perform a subsequent C-H functionalization or etherification reaction in a downstream reactor.

Table 2: Potential Flow Chemistry Processes for this compound

ProcessReactor TypeKey AdvantagePotential Throughput
Enantioselective SynthesisPacked-bed reactor with immobilized catalystHigh enantioselectivity and catalyst reusabilitygrams/hour
Telescoped DerivatizationMulti-stage microreactor systemRapid library synthesismilligrams/hour
High-Temperature/High-Pressure ReactionsStainless steel coil reactorAccess to novel reaction conditionskilograms/day

Advanced Computational Screening for Novel Reactivity Modes

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the exploration of reaction mechanisms. researchgate.nettandfonline.com Advanced computational screening of this compound could uncover novel reactivity modes and guide the development of new synthetic methodologies.

Density Functional Theory (DFT) calculations could be employed to investigate the thermodynamics and kinetics of various potential reactions. For example, the reactivity of the benzylic alcohol towards different oxidizing agents could be modeled to predict the selectivity for oxidation to the corresponding ketone versus other potential side reactions. nih.gov This could aid in the rational design of selective oxidation protocols.

Furthermore, computational screening could be used to identify novel catalysts for desired transformations. For instance, a virtual library of potential catalysts for the asymmetric hydrogenation of the corresponding ketone to form this compound could be screened to identify candidates with high predicted enantioselectivity. This approach could significantly accelerate the discovery of new and efficient catalytic systems.

Table 3: Potential Computational Studies on this compound

Computational MethodResearch QuestionPredicted Outcome
Density Functional Theory (DFT)Mechanism of benzylic C-H activationIdentification of the lowest energy reaction pathway
Molecular Dynamics (MD)Interaction with a chiral catalyst active sitePrediction of enantioselectivity
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzymatic hydroxylation of 3-ethylpropylbenzeneUnderstanding the role of the enzyme in stereocontrol

Investigation of Solid-State Forms and Polymorphism

The solid-state properties of a chemical compound, including its crystal structure and polymorphism (the ability to exist in multiple crystalline forms), can have a profound impact on its physical properties, such as solubility, melting point, and stability. To date, there is a lack of information regarding the solid-state forms of this compound.

A systematic investigation into the crystallization of this compound from various solvents and under different conditions could lead to the discovery of different polymorphs. Techniques such as X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be essential for characterizing these solid forms.

The identification and characterization of different polymorphs would be particularly important if this compound or its derivatives are to be developed for pharmaceutical or materials science applications, where control over the solid form is often critical for performance and regulatory approval.

Exploration of Sustainable Production Methods and Catalysts

The principles of green chemistry encourage the development of manufacturing processes that are more environmentally friendly. nih.gov Future research on this compound should prioritize the exploration of sustainable production methods and the use of green catalysts.

One promising avenue is the use of biocatalysis. thieme-connect.comthieme-connect.com Enzymes, such as alcohol dehydrogenases or P450 monooxygenases, could be used for the enantioselective synthesis of this compound. nih.gov These enzymatic reactions are typically performed in water under mild conditions and can exhibit excellent stereoselectivity. thieme-connect.com The use of whole-cell biocatalysts or immobilized enzymes could further enhance the sustainability of the process by allowing for catalyst recycling. mdpi.com

Another area of focus should be the development of catalytic processes that utilize earth-abundant and non-toxic metals. For example, iron- or copper-catalyzed reactions could be explored as alternatives to those that rely on precious metals like palladium or rhodium. acs.org Additionally, the use of greener solvents, such as water or bio-derived solvents, should be investigated to reduce the environmental impact of the synthesis. researchgate.net

Table 4: Comparison of Potential Sustainable Synthesis Routes to Chiral this compound

MethodCatalystSolventKey Advantages
Asymmetric Transfer HydrogenationRuthenium-based catalystIsopropanolHigh efficiency and selectivity
Biocatalytic ReductionAlcohol DehydrogenaseWaterHigh enantioselectivity, mild conditions
Chemoenzymatic Dynamic Kinetic ResolutionLipase and a racemization catalystOrganic SolventHigh theoretical yield (100%)

Q & A

Basic: What are the primary synthetic routes for preparing 1-(3-Ethylphenyl)-1-propanol, and how do reaction conditions influence yield?

Answer:
this compound can be synthesized via Friedel-Crafts alkylation or Grignard addition. For Friedel-Crafts, 3-ethylbenzene reacts with propylene oxide in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Grignard methods involve reacting 3-ethylphenylmagnesium bromide with propanal, followed by acidic workup. Yield optimization requires strict moisture control, temperature modulation (e.g., −10°C for Grignard reactions), and stoichiometric excess of the electrophilic component. Contaminants like water or oxygen can quench reactive intermediates, reducing yields by >20% .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks confirm its structure?

Answer:

  • ¹H NMR : A triplet at δ 1.2–1.4 ppm (CH₃ of ethyl group), a multiplet at δ 2.5–2.7 ppm (CH₂ adjacent to the hydroxyl), and a broad singlet at δ 1.8–2.0 ppm (OH, exchangeable with D₂O) .
  • IR : A strong O–H stretch at 3300–3500 cm⁻¹ and aromatic C–C stretches at 1450–1600 cm⁻¹ .
  • GC-MS : Molecular ion peak at m/z 164 (C₁₁H₁₆O⁺) and fragmentation patterns (e.g., loss of H₂O at m/z 146) .

Advanced: How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved experimentally?

Answer:
Discrepancies arise from solvent purity, temperature variations, and hydroxyl group hydrogen-bonding capacity. A stepwise protocol includes:

Solvent pre-drying (e.g., molecular sieves for nonpolar solvents).

Temperature-controlled solubility assays (5–50°C, using UV-Vis or gravimetry).

Hydrogen-bonding analysis via Kamlet-Taft parameters to quantify polarity/polarizability effects .
For example, in ethanol, solubility increases by 30% at 25°C compared to 15°C due to disrupted H-bonding networks .

Advanced: What strategies mitigate byproduct formation during the synthesis of this compound derivatives?

Answer:
Common byproducts include diarylpropanols (from over-alkylation) and dehydration products (e.g., allylic alcohols). Mitigation involves:

  • Kinetic control : Slow addition of Grignard reagents to limit exothermic side reactions.
  • Catalytic optimization : Use of CeCl₃ in Friedel-Crafts to suppress polyalkylation (<5% byproduct) .
  • In situ quenching : Adding aqueous NH₄Cl immediately post-reaction to prevent acid-catalyzed dehydration .
    Advanced purification via fractional distillation (boiling point ~220°C) or silica gel chromatography (eluent: hexane/ethyl acetate 4:1) ensures >95% purity .

Advanced: How can computational modeling predict the thermodynamic stability of this compound in solvent systems?

Answer:
Density Functional Theory (DFT) calculates Gibbs free energy (ΔG) of solvation. Key steps:

Geometry optimization (B3LYP/6-31G* basis set) to model the molecule.

Solvent continuum models (e.g., COSMO-RS) to simulate interactions in ethanol, hexane, or water.

Validation against experimental vapor pressure data (e.g., transpiration method for ΔHvap) .
Results show ΔGsolvation = −15.2 kJ/mol in ethanol, aligning with its higher solubility compared to hexane (ΔG = −8.7 kJ/mol) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritation risk: GHS Category 2) .
  • Ventilation : Use fume hoods due to volatile organic compound (VOC) emissions (TLV: 50 ppm).
  • Spill management : Absorb with vermiculite and neutralize with 5% acetic acid .
  • Storage : In amber glass under nitrogen at 4°C to prevent oxidation .

Advanced: How do structural modifications (e.g., ethyl vs. methyl substituents) alter the bioactivity of 1-arylpropanols?

Answer:

  • Steric effects : 3-Ethyl groups enhance lipophilicity (logP increases by 0.5 vs. methyl), improving membrane permeability .
  • Electronic effects : Ethyl’s +I effect stabilizes the transition state in enzyme inhibition (e.g., 30% higher IC₅₀ for CYP450 vs. methyl analogs) .
  • SAR studies : Replace ethyl with halogens (e.g., Cl) or electron-withdrawing groups to modulate reactivity and metabolic stability .

Basic: What analytical methods quantify trace impurities in this compound batches?

Answer:

  • HPLC-DAD : C18 column, mobile phase: methanol/water (70:30), detects impurities >0.1% at 254 nm .
  • Headspace GC-MS : Identifies volatile byproducts (e.g., propionaldehyde) with LOD = 10 ppb .
  • Karl Fischer titration : Measures water content (<0.05% w/w) to prevent hydroxyl group side reactions .

Advanced: What environmental impact assessments are necessary for this compound in research-scale applications?

Answer:

  • Biodegradation : OECD 301F test shows 40% degradation in 28 days, indicating moderate persistence .
  • Ecotoxicology : Daphnia magna LC₅₀ = 12 mg/L (72 hr), classifying it as “toxic” under GHS .
  • Waste treatment : Incineration at >800°C with scrubbers to minimize VOC emissions .

Advanced: How can kinetic studies resolve discrepancies in reaction mechanisms for this compound oxidation?

Answer:

  • Rate determination : Use stopped-flow UV-Vis to monitor ketone formation (λmax = 280 nm) under varied [oxidant] (e.g., KMnO₄).
  • Isotope labeling : ¹⁸O-tracing confirms hydroxyl group participation in the rate-limiting step .
  • Computational validation : Transition state modeling (MP2/cc-pVTZ) identifies H-abstraction as the key step (ΔG‡ = 75 kJ/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.